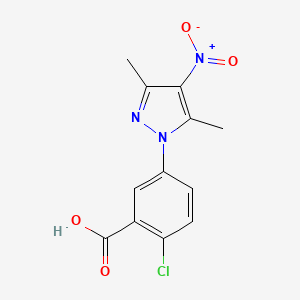![molecular formula C20H12ClNO3S B4650740 4-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4650740.png)
4-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one
Overview
Description
4-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as CTK7A, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the family of oxazole derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 4-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to inhibit the phosphorylation of IκBα and p65, which are key components of the NF-κB pathway. It has also been found to inhibit the phosphorylation of ERK and JNK, which are components of the MAPK pathway.
Biochemical and Physiological Effects:
4-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species. 4-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one has also been found to reduce the levels of inflammatory cytokines and chemokines in vivo, and improve the symptoms of inflammatory diseases, such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one is its broad-spectrum anti-inflammatory and anti-cancer activity. This makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, the limitations of 4-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one include its low solubility and stability, which can affect its bioavailability and pharmacokinetics. Further studies are needed to optimize the formulation and delivery of 4-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one.
Future Directions
There are several future directions for the research on 4-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one. One area of interest is the development of novel formulations and delivery systems to improve its pharmacokinetics and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. The identification of its molecular targets and the elucidation of its mechanism of action can also provide insights into the development of new drugs with improved efficacy and safety profiles.
Scientific Research Applications
4-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In vitro studies have demonstrated that 4-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 in vitro and in vivo.
properties
IUPAC Name |
(4Z)-4-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO3S/c21-14-6-9-16(10-7-14)26-18-11-8-15(24-18)12-17-20(23)25-19(22-17)13-4-2-1-3-5-13/h1-12H/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCUVTSPLCJZSI-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(O3)SC4=CC=C(C=C4)Cl)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B4650665.png)
![8-(4-fluorophenyl)-N-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B4650669.png)
![N,N-diallyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4650675.png)
![dimethyl 5-[(pentafluorobenzoyl)amino]isophthalate](/img/structure/B4650681.png)
![4-(benzyloxy)-N-[6-iodo-2-(5-nitro-2-thienyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B4650702.png)

![8-chloro-1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4650718.png)
![1-{[6-(isopropylthio)hexyl]oxy}-3-phenoxybenzene](/img/structure/B4650721.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4650724.png)

![N,N'-1,2-ethanediylbis[3-(4-methoxyphenyl)acrylamide]](/img/structure/B4650746.png)
![N-cyclohexyl-N'-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B4650747.png)
